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Compound of Interest

Compound Name: Carmichaenine A

Cat. No.: B1496057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum

carmichaeli, represents a molecule of significant interest within the scientific community. Its

complex steroidal structure holds potential for diverse pharmacological activities. This technical

guide provides a comprehensive overview of the known physicochemical properties of

Carmichaenine A, offering a foundational resource for researchers engaged in natural product

chemistry, pharmacology, and drug discovery.

Physicochemical Characteristics
The fundamental physicochemical properties of Carmichaenine A are summarized below.

These parameters are essential for its identification, purification, and formulation in research

and development settings.
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Property Value Source

Molecular Formula C₃₁H₄₃NO [1]

Molecular Weight 541.67 g/mol [1]

Appearance Powder [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[1]

Spectroscopic Data
The structural elucidation of Carmichaenine A, like many complex natural products, relies

heavily on a combination of spectroscopic techniques. While detailed spectral data with specific

peak assignments for Carmichaenine A are not readily available in the public domain, its

structure has been confirmed through extensive spectroscopic methods, particularly 2D NMR

analysis. For researchers seeking to verify the identity of isolated Carmichaenine A, the

following are the expected spectroscopic analyses to be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR is critical for determining the number and connectivity of hydrogen

atoms in the molecule. The spectrum of Carmichaenine A is expected to be complex, with

numerous signals in the aliphatic and olefinic regions, corresponding to its intricate polycyclic

structure.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Given its 31 carbon

atoms in unique chemical environments, the ¹³C NMR spectrum of Carmichaenine A would

display a corresponding number of distinct signals.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in Carmichaenine
A. Key absorption bands would be expected for:

O-H stretching (if hydroxyl groups are present)
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C-H stretching (from alkyl and potential alkenyl moieties)

C=O stretching (if carbonyl groups are present)

C-N stretching (from the alkaloid nitrogen)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the molecule and to gain structural

information through fragmentation patterns. For Carmichaenine A, a high-resolution mass

spectrum would confirm its molecular formula, C₃₁H₄₃NO, by providing a highly accurate mass-

to-charge ratio (m/z) for the molecular ion.

Experimental Protocols
The isolation and purification of Carmichaenine A from its natural source, Aconitum

carmichaeli, involves a multi-step process. The following is a generalized workflow based on

established methods for the separation of diterpenoid alkaloids.

Extraction Purification

Aerial Parts of
Aconitum carmichaeli

Solvent Extraction
(e.g., Methanol) Crude Extract Liquid-Liquid Partition Column Chromatography

(e.g., Silica Gel)
High-Performance

Liquid Chromatography (HPLC) Pure Carmichaenine A

Click to download full resolution via product page

Figure 1. Generalized workflow for the isolation of Carmichaenine A.

Signaling Pathways and Mechanism of Action
To date, specific studies detailing the signaling pathways and molecular targets of

Carmichaenine A have not been reported in the available scientific literature. However, based

on the known pharmacological activities of other diterpenoid alkaloids from Aconitum species, it

is plausible that Carmichaenine A may exert its biological effects through various

mechanisms, including but not limited to, modulation of ion channels, interaction with

neurotransmitter receptors, or effects on inflammatory pathways.
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The diagram below illustrates a hypothetical signaling pathway that could be investigated for

Carmichaenine A, based on common mechanisms of related compounds. This is a

speculative model intended to guide future research.
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Figure 2. Hypothetical signaling pathway for Carmichaenine A.

Conclusion
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Carmichaenine A remains a promising but underexplored natural product. This guide

consolidates the currently available physicochemical data and outlines the necessary

experimental approaches for its further investigation. Future research should focus on

obtaining detailed spectroscopic data to serve as a reference for the scientific community and,

more importantly, on elucidating its biological mechanism of action and potential therapeutic

applications. The exploration of its effects on various signaling pathways will be crucial in

unlocking the full potential of this complex diterpenoid alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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